molecular formula C11H10F3N B1427103 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile CAS No. 89765-40-2

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile

Cat. No.: B1427103
CAS No.: 89765-40-2
M. Wt: 213.2 g/mol
InChI Key: QFRVMNGNTXGJKL-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 2-(3-(trifluoromethyl)phenyl)acetonitrile with methyl iodide in the presence of sodium hydride. The reaction is carried out in dimethyl sulfoxide (DMSO) at low temperatures (0°C) and then brought to room temperature for an extended period (17 hours). The reaction mixture is quenched with water and extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

    Sodium Hydride (NaH): Used as a base in the synthesis of the compound.

    Methyl Iodide (MeI): Acts as a methylating agent.

    Dimethyl Sulfoxide (DMSO): Solvent for the reaction.

Major Products Formed

The major product formed from the synthesis reaction is this compound itself. Further reactions can yield derivatives such as amines or carboxylic acids, depending on the reagents and conditions used.

Scientific Research Applications

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a nitrile group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrile group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRVMNGNTXGJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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